Methyl 4-chloro-3-sulfamoylbenzoate

Catalog No.
S3319423
CAS No.
1208-40-8
M.F
C8H8ClNO4S
M. Wt
249.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-3-sulfamoylbenzoate

CAS Number

1208-40-8

Product Name

Methyl 4-chloro-3-sulfamoylbenzoate

IUPAC Name

methyl 4-chloro-3-sulfamoylbenzoate

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)

InChI Key

IPQHNKPCTMMTLI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

Availability of Scientific Research Information

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Methyl 4-chloro-3-sulfamoylbenzoate is an aromatic compound characterized by the presence of a chlorinated benzene ring and a sulfamoyl functional group. Its chemical structure includes a methyl ester group, which enhances its solubility and reactivity. The compound is represented by the molecular formula C8H8ClN2O4SC_8H_8ClN_2O_4S and has a molecular weight of approximately 235.68 g/mol. The presence of the sulfamoyl group imparts unique properties, making it a subject of interest in medicinal chemistry and other fields.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-chloro-3-sulfamoylbenzoic acid and methanol.
  • Reduction: The sulfamoyl group can be reduced under specific conditions to form amine derivatives.

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.

Methyl 4-chloro-3-sulfamoylbenzoate exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown that it possesses moderate antibacterial properties against both gram-positive and gram-negative bacteria . Additionally, its structural features allow it to act as a selective inhibitor of carbonic anhydrase IX, an enzyme implicated in tumorigenesis . This makes it a potential candidate for further development in cancer therapeutics.

The synthesis of methyl 4-chloro-3-sulfamoylbenzoate typically involves the following steps:

  • Starting Material: Begin with 4-chloro-3-sulfamoylbenzoic acid.
  • Esterification Reaction: React the acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion to the ester.
  • Purification: The product can be purified through recrystallization or chromatography to obtain high purity.

This method is scalable for industrial production while maintaining efficiency and yield.

Methyl 4-chloro-3-sulfamoylbenzoate finds applications in various fields:

  • Pharmaceuticals: It is used in the development of antibacterial agents and potential anticancer drugs due to its inhibitory effects on specific enzymes.
  • Agriculture: Its properties may be explored for use in developing agrochemicals that target specific pests or diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research laboratories.

Interaction studies have revealed that methyl 4-chloro-3-sulfamoylbenzoate interacts with biological targets such as carbonic anhydrase IX. These interactions can be analyzed through molecular docking studies, which provide insights into binding affinities and mechanisms of action. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with methyl 4-chloro-3-sulfamoylbenzoate. Below is a comparative analysis highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-bromo-5-chlorobenzoateContains bromine instead of chlorineLacks sulfamoyl group
Methyl 5-bromo-4-chloro-2-fluorobenzoateContains fluorine atomDifferent halogen substitution
Methyl 2-bromo-5-methoxybenzoateContains methoxy groupNo sulfonamide functionality
4-Chloro-3-nitro-5-sulfamoylbenzoic acidContains nitro groupDifferent functional group affecting reactivity

Methyl 4-chloro-3-sulfamoylbenzoate is unique due to its specific combination of the chlorinated benzene ring and sulfamoyl group, which contributes to its distinctive chemical behavior and biological activity compared to similar compounds.

XLogP3

1

UNII

U2RK5VGH48

Dates

Last modified: 08-19-2023

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